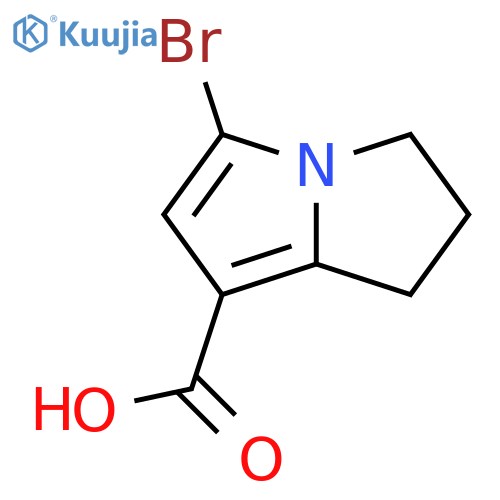Cas no 1781708-89-1 (5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid)

1781708-89-1 structure
商品名:5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid
CAS番号:1781708-89-1
MF:C8H8BrNO2
メガワット:230.058621406555
MDL:MFCD28642690
CID:4613693
PubChem ID:84048965
5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrolizine-7-carboxylic acid, 5-bromo-2,3-dihydro-
- 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid
-
- MDL: MFCD28642690
- インチ: 1S/C8H8BrNO2/c9-7-4-5(8(11)12)6-2-1-3-10(6)7/h4H,1-3H2,(H,11,12)
- InChIKey: UPMRPDZHVMYLTC-UHFFFAOYSA-N
- ほほえんだ: N12CCCC1=C(C(O)=O)C=C2Br
5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-345659-5.0g |
5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid |
1781708-89-1 | 83% | 5.0g |
$4184.0 | 2023-02-22 | |
| Enamine | EN300-345659-10.0g |
5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid |
1781708-89-1 | 83% | 10.0g |
$6205.0 | 2023-02-22 | |
| Aaron | AR01BSSE-500mg |
5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid |
1781708-89-1 | 95% | 500mg |
$1328.00 | 2025-02-09 | |
| 1PlusChem | 1P01BSK2-10g |
5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid |
1781708-89-1 | 83% | 10g |
$7732.00 | 2023-12-20 | |
| Enamine | EN300-345659-5g |
5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid |
1781708-89-1 | 83% | 5g |
$4184.0 | 2023-09-03 | |
| Aaron | AR01BSSE-2.5g |
5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid |
1781708-89-1 | 83% | 2.5g |
$3914.00 | 2023-12-14 | |
| Enamine | EN300-345659-1g |
5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid |
1781708-89-1 | 83% | 1g |
$1442.0 | 2023-09-03 | |
| 1PlusChem | 1P01BSK2-2.5g |
5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid |
1781708-89-1 | 83% | 2.5g |
$3003.00 | 2024-06-18 | |
| A2B Chem LLC | AW29042-100mg |
5-Bromo-2,3-dihydro-1h-pyrrolizine-7-carboxylic acid |
1781708-89-1 | 83% | 100mg |
$478.00 | 2024-04-20 | |
| 1PlusChem | 1P01BSK2-100mg |
5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid |
1781708-89-1 | 83% | 100mg |
$590.00 | 2025-03-19 |
5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid 関連文献
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
1781708-89-1 (5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid) 関連製品
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
